molecular formula C10H9NO B010661 6-Quinolinylmethanol CAS No. 100516-88-9

6-Quinolinylmethanol

Cat. No. B010661
Key on ui cas rn: 100516-88-9
M. Wt: 159.18 g/mol
InChI Key: YQEJIIUSNDZIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08497368B2

Procedure details

To a solution of methyl quinoline-6-carboxylate (14 g, 74.8 mmol) in THF (80 mL), was added LiAlH4 (2.84 g, 74.8 mmol) in portions. Then water (2.84 mL) and NaOH (10%, 4.26 mL) was added dropwise to quench excess reducing agent. After stirring for additional 20 min, ether was added, and the resulting mixture was filtered through celite. The filtrate was concentrated to a residue, which was purified by silica gel with hexanes:EtOAc to afford quinolin-6-ylmethanol (7.6 g) in 64% yield.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.84 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.26 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](OC)=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][OH:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
2.84 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.84 mL
Type
reactant
Smiles
O
Name
Quantity
4.26 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for additional 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench excess
ADDITION
Type
ADDITION
Details
ether was added
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel with hexanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.